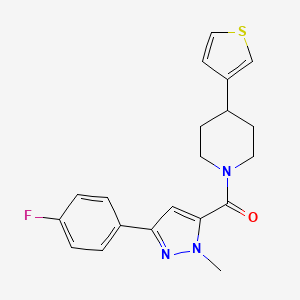
8-Bromo-7-chloroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-7-chloroisoquinoline is a laboratory chemical used for scientific research and development . It is a compound with the molecular weight of 242.5 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H5BrClN/c10-9-7-5-12-4-3-6 (7)1-2-8 (9)11/h1-5H . This code represents the molecular structure of the compound. It is stored at room temperature . The molecular weight of this compound is 242.5 .
科学的研究の応用
Vibrational Spectroscopic Studies
8-Bromo-7-chloroisoquinoline and related compounds have been the subject of vibrational spectroscopic studies, particularly using Density Functional Theory (DFT) calculations. Such studies are critical for understanding the vibrational frequencies, molecular stability, bond strength, and electron density distribution in these molecules, providing valuable information for their application in various fields including material science and molecular chemistry (Lakshmi, Balachandran, & Janaki, 2011).
Photolysis and Photoremovable Protecting Groups
This compound has shown potential as a photoremovable protecting group, a method useful in studying cell physiology. Its efficient photolysis by classic one-photon excitation (1PE) and two-photon excitation (2PE) under physiological conditions makes it a candidate for regulating the action of biological effectors in cell and tissue culture with light, especially 2PE (Zhu, Pavlos, Toscano, & Dore, 2006).
Synthetic Chemistry
The compound is also significant in synthetic chemistry, as demonstrated in studies involving the transformation of bromo derivatives into chloro compounds in pyridine and quinoline series. Such transformations are crucial for creating new molecules with potential applications in pharmaceuticals and chemical research (Mongin et al., 1996).
Antibacterial Research
In the realm of antibacterial research, derivatives of this compound, such as 8-nitrofluoroquinolone models, have been explored for their antibacterial properties. These compounds have shown interesting activity against both gram-positive and gram-negative strains, indicating potential for development as antibacterial agents (Al-Hiari et al., 2007).
Enzyme Inhibition
This compound has been found to be a potent inhibitor of casein kinase I, an enzyme involved in various biological processes. Its inhibition may be explored for therapeutic applications in diseases where casein kinase I plays a role (Chijiwa, Hagiwara, & Hidaka, 1989).
Safety and Hazards
The safety information for 8-Bromo-7-chloroisoquinoline indicates that it is classified under GHS07. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and using personal protective equipment .
作用機序
Mode of Action
8-Bromo-7-chloroisoquinoline is a phototrigger, a type of photoremovable protecting group (PPG). PPGs, when conjugated to biological effectors forming “caged compounds”, are a powerful means to regulate the action of physiologically active messengers in vivo through 1-photon excitation (1PE) and 2-photon excitation (2PE) . The compound photolyzes in response to irradiation with ultraviolet (1PE) or near-visible light (2PE), releasing acetate and the remnant of the protecting group .
Biochemical Pathways
As a phototrigger, it likely influences pathways by controlling the release of physiologically active messengers .
Result of Action
As a phototrigger, it likely influences cellular processes by controlling the release of physiologically active messengers .
Action Environment
The action of this compound can be influenced by environmental factors such as light and pH conditions . For instance, the photolysis reactions of the compound show differences in quantum efficiencies and product outcomes in different solvent and pH conditions .
生化学分析
Biochemical Properties
The biochemical properties of 8-Bromo-7-chloroisoquinoline are not well-documented in the literature. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, including its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the compound’s effects can vary with dosage, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound can interact with various transporters and binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
8-bromo-7-chloroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-9-7-5-12-4-3-6(7)1-2-8(9)11/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZWYGYMAXQFFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,3-dimethyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide](/img/structure/B2754268.png)
![N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2754269.png)
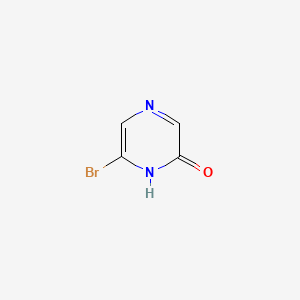
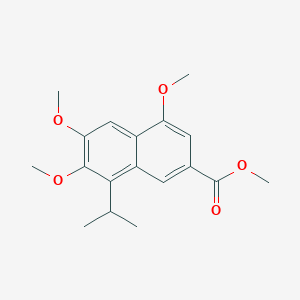

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2754275.png)

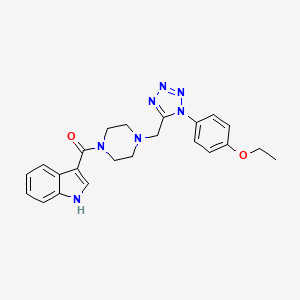

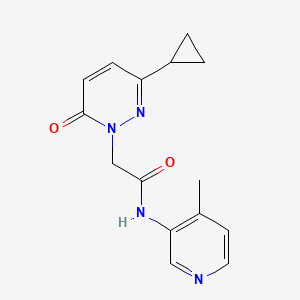
![4-(dimethylamino)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2754284.png)

![Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate hydrochloride](/img/structure/B2754287.png)
